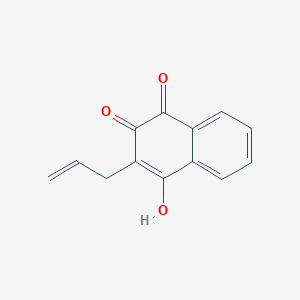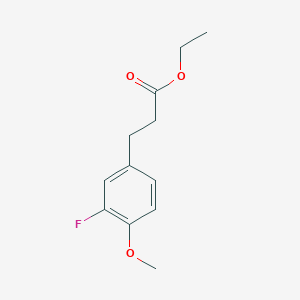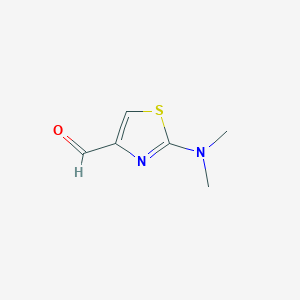
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone is a naphthoquinone derivative. Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-1,4-naphthoquinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Another method involves the use of L-proline as a green organocatalyst. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly favored in industrial settings .
化学反応の分析
Types of Reactions
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The hydroxy and allyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones. These products have diverse applications in medicinal chemistry and materials science .
科学的研究の応用
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone has several scientific research applications:
作用機序
The mechanism of action of 3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the damage of cellular macromolecules such as DNA, proteins, and lipids . The compound can also inhibit key enzymes involved in cellular processes, such as topoisomerase II, which is crucial for DNA replication and repair .
類似化合物との比較
Similar Compounds
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
2-Hydroxy-3-methylnaphthalene-1,4-dione (Phthiocol): Possesses anticancer and antihemorrhagic properties.
2-Hydroxy-3-arylated-1,4-naphthoquinones: These derivatives have shown significant cytotoxic activity against cancer cell lines.
Uniqueness
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone is unique due to the presence of the allyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for the synthesis of novel derivatives with enhanced biological activities .
特性
CAS番号 |
40815-76-7 |
|---|---|
分子式 |
C13H10O3 |
分子量 |
214.22 g/mol |
IUPAC名 |
4-hydroxy-3-prop-2-enylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H10O3/c1-2-5-10-11(14)8-6-3-4-7-9(8)12(15)13(10)16/h2-4,6-7,14H,1,5H2 |
InChIキー |
ZMXVQCGBTVMRPV-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8800042.png)


![Cyclohexanecarboxaldehyde, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8800071.png)







